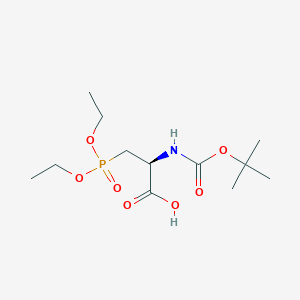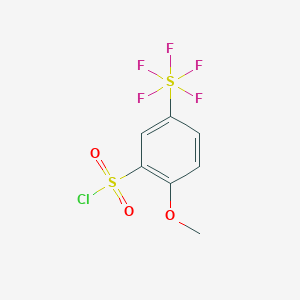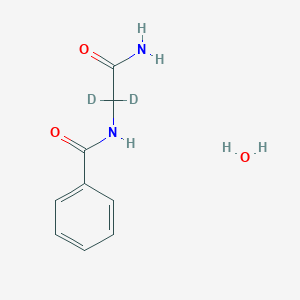
N-苯甲酰甘氨酸-2,2-D2
描述
N-Benzoylglycine-2,2-D2, also known as Glycine-2,2-D2, N-benzoyl-, is a stable isotope-labeled compound. It is a derivative of glycine where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties .
科学研究应用
N-Benzoylglycine-2,2-D2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
作用机制
Target of Action
N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food . It is commonly found in urine
Mode of Action
As a deuterated compound, it is often used in research to study reaction mechanisms and metabolic kinetics .
Pharmacokinetics
It is known that hippuric acid, the non-deuterated form of n-benzoylglycine-2,2-d2, is commonly found in urine , suggesting that it is excreted by the body through the urinary system.
Action Environment
It is known that the compound is stable if stored under recommended conditions .
生化分析
Biochemical Properties
N-Benzoylglycine-2,2-D2 plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, including glycine N-benzoyltransferase, which catalyzes the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This interaction is crucial for the detoxification of benzoic acid derivatives in the body. Additionally, N-Benzoylglycine-2,2-D2 is involved in the conjugation reactions that facilitate the excretion of toxic substances.
Cellular Effects
N-Benzoylglycine-2,2-D2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to manage oxidative stress . Furthermore, N-Benzoylglycine-2,2-D2 modulates cellular metabolism by participating in the conjugation of benzoic acid, which is then excreted from the body, thus preventing the accumulation of toxic metabolites.
Molecular Mechanism
At the molecular level, N-Benzoylglycine-2,2-D2 exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for glycine N-benzoyltransferase, leading to the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This reaction is essential for the detoxification of benzoic acid derivatives. Additionally, N-Benzoylglycine-2,2-D2 may influence gene expression by modulating the activity of transcription factors involved in detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoylglycine-2,2-D2 can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that N-Benzoylglycine-2,2-D2 can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress and detoxify harmful substances .
Dosage Effects in Animal Models
The effects of N-Benzoylglycine-2,2-D2 vary with different dosages in animal models. At low doses, it has been observed to enhance detoxification pathways without causing adverse effects. At high doses, N-Benzoylglycine-2,2-D2 may lead to toxicity and adverse effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance its beneficial and harmful effects.
Metabolic Pathways
N-Benzoylglycine-2,2-D2 is involved in several metabolic pathways, including the glycine conjugation pathway. It interacts with enzymes such as glycine N-benzoyltransferase, which catalyzes the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This pathway is essential for the detoxification of benzoic acid derivatives and the excretion of toxic substances from the body .
Transport and Distribution
Within cells and tissues, N-Benzoylglycine-2,2-D2 is transported and distributed through specific transporters and binding proteins. It interacts with glycine transporters that facilitate its uptake into cells, where it can participate in detoxification reactions . The distribution of N-Benzoylglycine-2,2-D2 within tissues is influenced by its binding to proteins that direct its localization and accumulation in specific cellular compartments.
Subcellular Localization
N-Benzoylglycine-2,2-D2 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The presence of N-Benzoylglycine-2,2-D2 in mitochondria is particularly important for its role in detoxification and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
N-Benzoylglycine-2,2-D2 can be synthesized by acylating glycine with benzoyl chloride in the presence of a base, followed by acidification to form the acid . The reaction typically involves dissolving glycine in a 10% sodium hydroxide solution, adding benzoyl chloride, and shaking the mixture vigorously until the smell of benzoyl chloride is no longer detectable .
Industrial Production Methods
Industrial production of N-Benzoylglycine-2,2-D2 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of stable isotope-labeled reagents is crucial in this process to obtain the desired deuterium-labeled compound .
化学反应分析
Types of Reactions
N-Benzoylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted glycine derivatives. These products are often used in further chemical synthesis and research applications .
相似化合物的比较
Similar Compounds
Some compounds similar to N-Benzoylglycine-2,2-D2 include:
N-Benzoylglycine: The non-deuterated form of the compound.
N-Suberylglycine-2,2-D2: Another stable isotope-labeled glycine derivative.
Hippuric acid: A naturally occurring compound in the urine of herbivorous animals.
Uniqueness
N-Benzoylglycine-2,2-D2 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQEERTSLUCTG-GZEMNZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




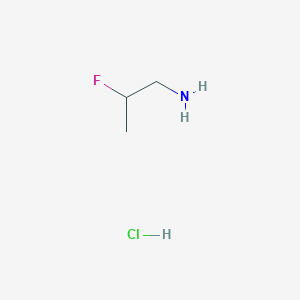
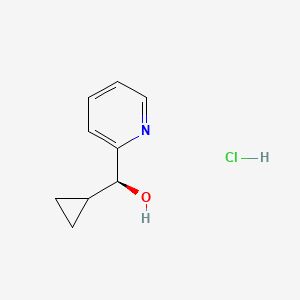
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
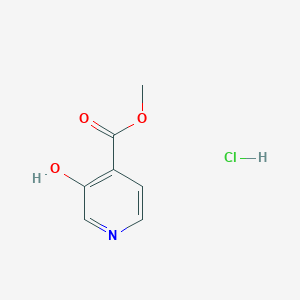
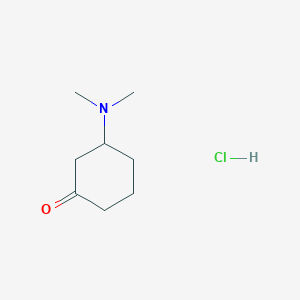

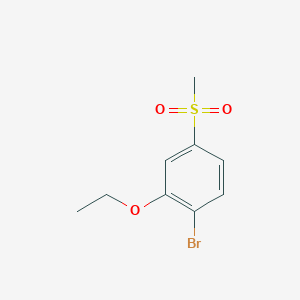
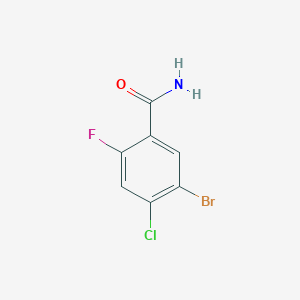

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
